molecular formula C10H18O B10754161 Eucalyptol CAS No. 8024-53-1

Eucalyptol

Cat. No.: B10754161
CAS No.: 8024-53-1
M. Wt: 154.25 g/mol
InChI Key: WEEGYLXZBRQIMU-UHFFFAOYSA-N
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Description

Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and a bicyclic ether. It is a colorless liquid with a fresh camphor-like odor and a spicy, cooling taste. This compound is a major component of eucalyptus oil, making up about 70-90% of the oil. It is insoluble in water but miscible with organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eucalyptol can be synthesized through various methods, including the cyclization of citronellal. The reaction typically involves acidic conditions, such as using sulfuric acid, to facilitate the cyclization process. Another method involves the oxidation of p-menthane derivatives.

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from eucalyptus oil. The oil is obtained through steam distillation of the leaves and branch tips of eucalyptus trees. The extracted oil is then subjected to fractional distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Eucalyptol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form 2-hydroxy-1,8-cineole and 3-hydroxy-1,8-cineole.

    Reduction: Reduction of this compound can yield p-menthane derivatives.

    Substitution: this compound can participate in substitution reactions, such as halogenation, where it reacts with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.

Major Products:

Scientific Research Applications

Eucalyptol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis, particularly in the synthesis of heterocycles.

    Biology: Studied for its insecticidal and insect repellent properties.

    Medicine: this compound is used in cough suppressants, mouthwashes, and as an anti-inflammatory agent.

    Industry: Utilized in flavorings, fragrances, and cosmetics due to its pleasant aroma and taste. .

Mechanism of Action

Eucalyptol exerts its effects through various mechanisms:

    Anti-inflammatory: It inhibits the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

    Antimicrobial: this compound disrupts the cell membrane of bacteria and fungi, leading to cell death.

    Analgesic: It reduces pain by modulating the activity of transient receptor potential cation channel subfamily M member 8 (TRPM8).

    Antioxidant: this compound scavenges free radicals, reducing oxidative stress

Comparison with Similar Compounds

Eucalyptol is often compared with other monoterpenoids such as:

This compound stands out due to its unique combination of properties, including its pleasant aroma, medicinal benefits, and versatility in various industrial applications.

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
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InChI

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3
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InChI Key

WEEGYLXZBRQIMU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC(O1)(CC2)C)C
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Molecular Formula

C10H18O
Record name 1,8-CINEOL
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DSSTOX Substance ID

DTXSID4020616
Record name 1,8-Cineol
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Molecular Weight

154.25 g/mol
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Physical Description

1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma
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Boiling Point

349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C
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Flash Point

49 °C (120 °F) - closed cup
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol)
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Density

0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924
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Vapor Pressure

1.9 [mmHg], 1.90 mm Hg at 25 °C
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Color/Form

Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid

CAS No.

470-82-6
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Melting Point

34.7 °F (NTP, 1992), 1.5 °C
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